(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride
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Overview
Description
(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride involves several steps. One method involves the synthesis of chiral (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol and its hydrochloride. The final step includes a demethylation reaction performed through a mild method, which improves the synthesis yield and ensures the single chiral isomer content of the product almost reaches 100% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These methods would focus on maximizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound.
Scientific Research Applications
(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to act as a dopamine D2-receptor agonist, which means it binds to and activates dopamine receptors in the brain. This action can influence various neurological processes and has potential therapeutic implications for disorders such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
- (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol
- (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol
Uniqueness
What sets (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride apart from similar compounds is its specific chiral configuration and its potent activity as a dopamine D2-receptor agonist. This unique combination of properties makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12-;/m1./s1 |
InChI Key |
ZSTHSLBOCJXONG-MNMPKAIFSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)[C@@H]3[C@@H]1NCCO3.Cl |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |
Origin of Product |
United States |
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